(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
Overview
Description
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid, also known as (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid, is a useful research compound. Its molecular formula is C38H66N8O7 and its molecular weight is 747 g/mol. The purity is usually 95%.
The exact mass of the compound (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurotensin Receptor Agonism
JMV 449 is a potent neurotensin receptor agonist peptide, with an IC50 of 0.15 nM for inhibition of [^125I]-NT binding to neonatal mouse brain and an EC50 of 1.9 nM for contraction of guinea pig ileum . This makes it a valuable tool for studying neurotensin receptor functions and signaling pathways in neurological research.
Analgesic Research
Due to its ability to produce long-lasting analgesic effects in mice following central administration, JMV 449 is used in pain management research. It helps in understanding pain mechanisms and the development of new analgesics .
Hypothermic Response Studies
JMV 449 induces hypothermic effects in mice, which are useful for studying body temperature regulation and the potential therapeutic effects of hypothermia in conditions like stroke or neurotrauma .
Neuroprotection Research
The compound has shown neuroprotective effects in a mouse model of permanent middle cerebral ischemia. This application is crucial for developing treatments for stroke and other neurodegenerative diseases .
Gastrointestinal Motility Analysis
JMV 449’s ability to contract the guinea pig ileum is used to study gastrointestinal motility disorders, providing insights into the role of neurotensin in gut movement and related pathologies .
Metabolic Stability Studies
The metabolic stability of JMV 449 makes it an excellent candidate for in vitro studies related to metabolism and the development of metabolically stable therapeutic peptides .
Receptor Binding Affinity Research
JMV 449’s high binding affinity to neurotensin receptors allows for detailed analysis of receptor-ligand interactions, aiding in the design of receptor-specific drugs .
Analogue Development for Therapeutics
As a pseudopeptide analogue of neurotensin, JMV 449 serves as a model for developing new peptide-based drugs with improved stability and efficacy .
Mechanism of Action
JMV 449, also known as “(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid”, “CID 164415”, “Jmv-449”, or “JMV449”, is a potent neurotensin receptor agonist .
Target of Action
The primary target of JMV 449 is the neurotensin receptor . Neurotensin receptors are a type of G-protein coupled receptor found in the central nervous system and in the gut, where they modulate dopamine transmission and digestive functions, respectively .
Mode of Action
JMV 449 interacts with its target, the neurotensin receptor, by binding to it . This binding inhibits the binding of neurotensin to neonatal mouse brain with an IC50 of 0.15 nM . It also contracts the guinea-pig ileum with an EC50 of 1.9 nM .
Biochemical Pathways
The activation of the neurotensin receptor by JMV 449 leads to a series of downstream effects. These include the enhancement of the biological activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in a dose-dependent release of insulin in BRIN-BD11 beta-cells .
Pharmacokinetics
JMV 449 is resistant to plasma enzyme degradation . This metabolic stability contributes to its long-lasting effects in the body.
Result of Action
JMV 449 has highly potent and long-lasting hypothermic and analgesic effects in mice . It also increases beta-cell proliferation and induces significant benefits on beta-cell survival in response to cytokine-induced apoptosis . Furthermore, JMV 449 inhibits food intake in overnight fasted lean mice and enhances the appetite-suppressing effect of a stable GLP-1 analog .
Action Environment
The action, efficacy, and stability of JMV 449 can be influenced by various environmental factors. For instance, the presence of other hormones like GIP and GLP-1 can enhance the insulinotropic action of JMV 449 . .
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53)/t25-,27-,29-,30-,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCYVPLNMOJUIL-GULBXNHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10930283 | |
Record name | N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
CAS RN |
139026-66-7 | |
Record name | Jmv 449 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139026667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10930283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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